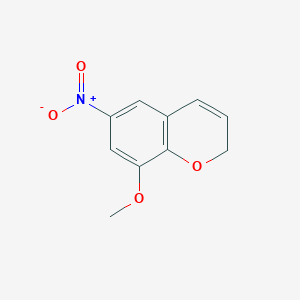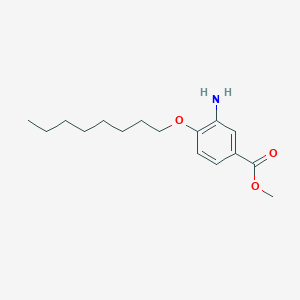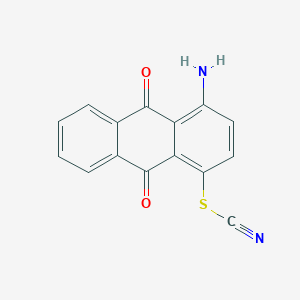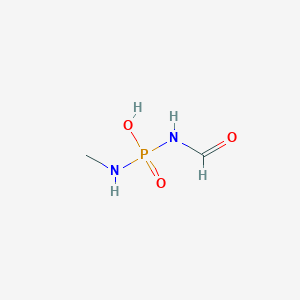
N-Formyl-N'-methylphosphorodiamidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl-N’-methylphosphorodiamidic acid is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a formyl group and a methyl group attached to a phosphorodiamidic acid backbone. Its distinct chemical structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-N’-methylphosphorodiamidic acid typically involves the reaction of formic acid with methylphosphorodiamidic acid under controlled conditions. One common method involves the use of propylphosphonic anhydride (T3P®) as a coupling reagent, which facilitates the formylation process. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature for several hours .
Industrial Production Methods: Industrial production of N-Formyl-N’-methylphosphorodiamidic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N-Formyl-N’-methylphosphorodiamidic acid undergoes various chemical reactions, including:
Substitution: Replacement of one functional group with another.
Oxidation and Reduction: Changes in the oxidation state of the compound.
Common Reagents and Conditions:
Substitution: Various nucleophiles can be used to substitute the formyl or methyl groups under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products: The major products formed from these reactions include formamides, substituted phosphorodiamidic acids, and various oxidized or reduced derivatives .
Scientific Research Applications
N-Formyl-N’-methylphosphorodiamidic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential role in biochemical pathways and as a tool for probing enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of N-Formyl-N’-methylphosphorodiamidic acid involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds with proteins and enzymes, thereby modulating their activity. The compound’s effects are mediated through pathways involving formyl peptide receptors and other signaling molecules .
Comparison with Similar Compounds
N-Formylmethionine: A derivative of methionine with a formyl group, used in protein synthesis in bacteria.
N-Formylmorpholine: A formamide of morpholine, used as a high-temperature solvent.
Uniqueness: N-Formyl-N’-methylphosphorodiamidic acid is unique due to its dual functional groups (formyl and methyl) attached to a phosphorodiamidic acid backbone. This structural feature allows it to participate in a broader range of chemical reactions compared to similar compounds, making it a versatile reagent in both research and industrial applications .
Properties
CAS No. |
61977-17-1 |
|---|---|
Molecular Formula |
C2H7N2O3P |
Molecular Weight |
138.06 g/mol |
IUPAC Name |
formamido(methylamino)phosphinic acid |
InChI |
InChI=1S/C2H7N2O3P/c1-3-8(6,7)4-2-5/h2H,1H3,(H3,3,4,5,6,7) |
InChI Key |
HDVNAQHCBGZCGH-UHFFFAOYSA-N |
Canonical SMILES |
CNP(=O)(NC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


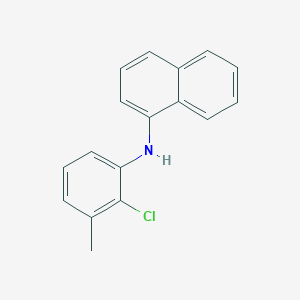
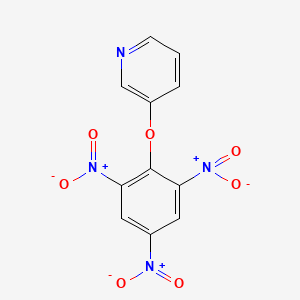
![4,5-Diphenyl-2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-imidazole](/img/structure/B14537582.png)

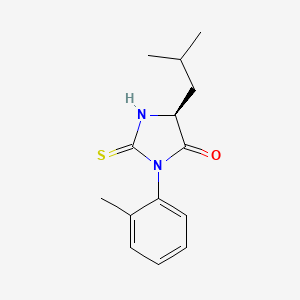
![3,3'-[1,3-Phenylenebis(methyleneoxy)]dibenzonitrile](/img/structure/B14537599.png)
![N-{3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene}acetamide](/img/structure/B14537601.png)
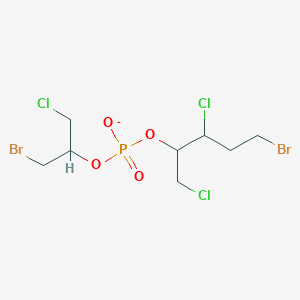
![2-[(5-Methylpyridin-2-yl)sulfanyl]-4,6-diphenylpyridine](/img/structure/B14537613.png)
![Bis[4-(2,4,4-trimethylpentan-2-YL)phenyl] decanedioate](/img/structure/B14537614.png)
